N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride
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Description
N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride is a useful research compound. Its molecular formula is C24H30ClN3O2S and its molecular weight is 460.03. The purity is usually 95%.
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Biological Activity
N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This compound features a benzo[d]thiazole moiety, which is known for various pharmacological properties, and a morpholinopropyl group that enhances its solubility and interaction with biological targets.
Structural Characteristics
The compound can be represented by the following structural formula:
This structure includes:
- Benzo[d]thiazole ring : Contributes to its biological activity.
- Morpholinopropyl group : Enhances solubility and potential biological interactions.
- Phenylpropanamide backbone : Imparts additional pharmacological properties.
Antimicrobial Activity
Research indicates that compounds with similar thiazole structures exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown efficacy against various bacterial strains and fungi. The presence of electronegative atoms in the structure can enhance these activities due to increased lipophilicity, which facilitates membrane penetration.
Table 1: Comparative Biological Activities of Thiazole Derivatives
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(benzo[d]thiazol-2-yl)-N-(3-pyridinopropyl)-2-phenoxyacetamide | Benzothiazole core, pyridine substituent | Anticancer properties |
N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-piperidinopropyl)-2-naphthoic acid | Similar thiazole core, naphthalene | Antimicrobial activity |
4-(benzo[d]thiazol-2-yloxy)aniline | Thiazole ring with aniline | Antibacterial effects |
These findings suggest that this compound may possess similar antimicrobial properties.
Antifungal Activity
A study involving thiazole derivatives demonstrated notable antifungal activity against Candida albicans and Candida parapsilosis. The synthesized compounds showed minimum inhibitory concentrations (MICs) comparable to established antifungal agents like ketoconazole. For example, a derivative exhibited an MIC of 1.23 μg/mL against C. parapsilosis .
Mechanism of Action
The antifungal activity is primarily attributed to the inhibition of ergosterol synthesis by targeting the enzyme CYP51, a crucial component in fungal cell membrane formation. This inhibition disrupts fungal growth and viability.
Case Study: In Vitro Efficacy
In vitro studies have shown that compounds structurally related to this compound significantly inhibit ergosterol synthesis at rates exceeding 80% over 48 hours . This inhibition is comparable to azole drugs, indicating potential as a therapeutic agent.
Pharmacokinetics and ADME Properties
The absorption, distribution, metabolism, and excretion (ADME) properties of related compounds have been studied to assess their drug-likeness. These studies suggest favorable pharmacokinetic profiles that support further development as therapeutic agents .
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-3-phenylpropanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2S.ClH/c1-19-7-5-10-21-23(19)25-24(30-21)27(14-6-13-26-15-17-29-18-16-26)22(28)12-11-20-8-3-2-4-9-20;/h2-5,7-10H,6,11-18H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGULLIHSGPCHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)CCC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.